molecular formula C12H25NO B13333632 1-(Cyclooctylamino)-2-methylpropan-2-ol

1-(Cyclooctylamino)-2-methylpropan-2-ol

Cat. No.: B13333632
M. Wt: 199.33 g/mol
InChI Key: IFJWCQIDKJFMNA-UHFFFAOYSA-N
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Description

1-(Cyclooctylamino)-2-methylpropan-2-ol is an organic compound that belongs to the class of amines and alcohols. This compound is characterized by the presence of a cyclooctyl group attached to an amino group, which is further connected to a 2-methylpropan-2-ol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Cyclooctylamino)-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclooctylamine with 2-methylpropan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(Cyclooctylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Scientific Research Applications

1-(Cyclooctylamino)-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclooctylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclooctylamino)-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    Cyclohexylamine: Similar in structure but with a cyclohexyl group instead of a cyclooctyl group.

    2-Methylpropan-2-amine: Lacks the cyclooctyl group, making it less bulky and potentially less selective in its interactions.

    Cyclooctylmethanol: Contains a cyclooctyl group but lacks the amino functionality, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-(cyclooctylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C12H25NO/c1-12(2,14)10-13-11-8-6-4-3-5-7-9-11/h11,13-14H,3-10H2,1-2H3

InChI Key

IFJWCQIDKJFMNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCCCCCC1)O

Origin of Product

United States

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